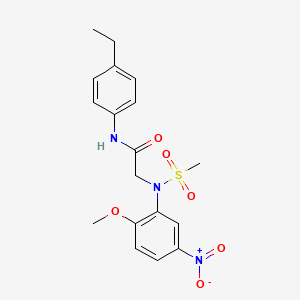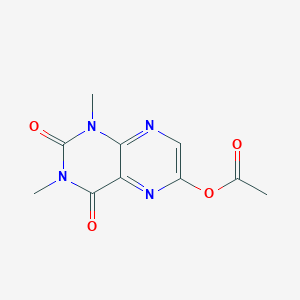
1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one
説明
1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one, also known as CNB or NBD-Cl, is a chemical compound that has been widely used in scientific research applications. This compound belongs to the family of imidazolidin-2-ones, which are cyclic compounds that contain an imidazolidinone ring. CNB has been used as a fluorescent labeling reagent, a cross-linking agent, and a protease inhibitor.
作用機序
The mechanism of action of 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one is not well understood. However, it is believed that 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one reacts with amino groups in proteins and other biomolecules to form covalent bonds. This covalent modification can alter the structure and function of the biomolecules.
Biochemical and Physiological Effects:
1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one has been shown to have a wide range of biochemical and physiological effects. For example, 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one has been shown to inhibit the activity of proteases such as trypsin and chymotrypsin. 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one has also been shown to cross-link proteins and other biomolecules, which can alter their structure and function.
実験室実験の利点と制限
One of the advantages of 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one is that it is a versatile reagent that can be used for a wide range of applications, including fluorescent labeling, cross-linking, and protease inhibition. Another advantage of 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one is that it is relatively easy to synthesize and purify.
One of the limitations of 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one is that it can be toxic to cells at high concentrations. Therefore, it is important to use 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one at the appropriate concentration and to minimize exposure to 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one.
将来の方向性
There are several future directions for research on 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one. One direction is to develop new methods for using 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one as a fluorescent labeling reagent, cross-linking agent, and protease inhibitor. Another direction is to study the mechanism of action of 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one in more detail, in order to better understand its effects on biomolecules. Finally, there is a need to develop new derivatives of 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one that have improved properties for specific applications.
科学的研究の応用
1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one has been widely used in scientific research as a fluorescent labeling reagent, a cross-linking agent, and a protease inhibitor. As a fluorescent labeling reagent, 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one can be used to label proteins, peptides, and other biomolecules. The labeled molecules can be detected by fluorescence spectroscopy, which provides a sensitive and non-destructive method for detecting and quantifying biomolecules.
As a cross-linking agent, 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one can be used to cross-link proteins and other biomolecules. The cross-linked molecules can be analyzed by gel electrophoresis, which provides information on the structure and function of the biomolecules.
As a protease inhibitor, 1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one can be used to inhibit the activity of proteases, which are enzymes that catalyze the hydrolysis of peptide bonds. Protease inhibitors are important tools for studying the function of proteases and their role in disease.
特性
IUPAC Name |
1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O4/c11-7-2-1-6(5-8(7)14(17)18)9(15)13-4-3-12-10(13)16/h1-2,5H,3-4H2,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORGBHAMQUCTTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-fluorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine](/img/structure/B3505752.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3505760.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B3505768.png)
![1-(2-methoxyphenyl)-5-{[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]thio}-1H-tetrazole](/img/structure/B3505770.png)
![N-benzyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3505777.png)
![N-(2,3-dimethylphenyl)-N'-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}thiourea](/img/structure/B3505785.png)
![4-chloro-N-cyclopentyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3505788.png)

![3-fluorobenzyl N-[(4-chlorophenyl)sulfonyl]glycinate](/img/structure/B3505810.png)

![N-(3-fluorophenyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B3505824.png)
![N-(2-methoxyphenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide](/img/structure/B3505840.png)
